1-Methoxycyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methoxycyclopentane-1-carbonitrile is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is used in scientific research due to its complex structure.
Molecular Structure Analysis
The molecular structure of 1-Methoxycyclopentane-1-carbonitrile consists of 7 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Scientific Research Applications
Oxidative Coupling and Catalytic Dimerization
In a study exploring the oxidative coupling of methyl acrylate on Ruthenium(0), researchers isolated complexes that were active for the Ru(0)-catalyzed dimerization of methyl acrylate. This process suggests an oxidative coupling mechanism, highlighting the potential of related methoxycyclopentane carbonitriles in catalytic dimerization processes (Hirano et al., 2009).
Photochemical Behavior
Research on the photochemistry of cyclic α-oxo oxime methyl ethers and their acyclic analogs at λ 254 nm in acetonitrile has provided insight into the influence of ring size on product formation. This study shows how isomers undergo E-Z isomerization and photodecomposition, indicating the significance of related methoxycyclopentane carbonitriles in understanding photochemical reactions (Buys et al., 2010).
Rhodium-catalyzed Cyclization
Another application involves rhodium-catalyzed cyclization of 1,6-enynes with arylboronic acids, demonstrating the regioselective addition of an arylrhodium(I) species across carbon-carbon triple bonds. This leads to the formation of (Z)-1-(1-arylethylidene)-2-vinylcyclopentanes, revealing potential uses of methoxycyclopentane carbonitriles in facilitating cyclization processes (Miura et al., 2005).
Radical Annulations and Cyclizations
The reaction of isonitriles under radical conditions, producing novel heterocyclic systems, showcases the role of related methoxycyclopentane carbonitriles in radical annulations and cyclizations. This process results in the formation of cyclopenta-fused quinoxalines and quinolines through a series of annulation steps, highlighting the versatility of these compounds in organic synthesis (Nanni et al., 1995).
properties
IUPAC Name |
1-methoxycyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-7(6-8)4-2-3-5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQWPIHPKNKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclopentane-1-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.